L-Guluronic acid

Catalog No.
S626002
CAS No.
1986-15-8
M.F
C6H10O7
M. Wt
194.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Guluronic acid

CAS Number

1986-15-8

Product Name

L-Guluronic acid

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5-/m1/s1

InChI Key

IAJILQKETJEXLJ-SQOUGZDYSA-N

SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O

L-guluronic acid is a guluronic acid. It is a conjugate acid of a L-guluronate.
L-Guluronic acid is a natural product found in Sargassum muticum with data available.

L-Guluronic acid is one of the two fundamental uronic acid monomers that constitute alginate, a polysaccharide widely used for its gelling properties. Its C-5 epimer, D-mannuronic acid, is the other component. The primary procurement-relevant characteristic of L-Guluronic acid is its unique stereochemical structure, which enables consecutive guluronate units (G-blocks) within an alginate polymer to form strong, rigid hydrogels through ionic crosslinking with divalent cations like calcium (Ca2+). This interaction, described by the 'egg-box model', is significantly stronger and more selective for G-blocks than for M-blocks, making the L-guluronic acid content a critical determinant of gel strength, stiffness, and stability.

References

Substituting L-Guluronic acid with its C-5 epimer, D-Mannuronic acid, or with bulk alginate of an undefined M/G ratio, will lead to significant performance failure in applications dependent on controlled gelation and mechanical strength. The specific chair conformation of L-Guluronic acid residues creates a cavity that preferentially binds divalent cations like Ca2+, forming the strong intermolecular junctions of the 'egg-box' model. D-Mannuronic acid residues lack this specific spatial arrangement and form much weaker ionic crosslinks. Consequently, materials made from D-Mannuronic acid or M-rich alginates produce softer, more elastic, and more permeable gels, whereas those derived from L-Guluronic acid or G-rich alginates yield stronger, more brittle, and less permeable structures. Procuring the purified L-Guluronic acid monomer is essential for synthesizing polymers with a defined G-block content, ensuring reproducible mechanical properties and avoiding the lot-to-lot variability inherent in natural alginate extracts.

Superior Mechanical Strength: G-Rich Alginate Gels Exhibit Higher Compressive Modulus

The mechanical properties of alginate hydrogels are directly dependent on the monomer composition. Gels formulated with a high content of L-Guluronic acid (G-blocks) consistently demonstrate superior mechanical strength compared to those with high D-Mannuronic acid (M-blocks) content. In a direct comparison, the compressive modulus and strength of alginate gels increased with higher guluronic acid content. For example, G-rich alginate gels were observed to be mechanically stronger and more rigid than M-rich gels at the same effective polymer concentration. This is attributed to the more effective and stable crosslinking junctions formed by G-blocks with calcium ions.

Evidence DimensionCompressive Modulus & Strength
Target Compound DataSignificantly higher for G-rich alginates
Comparator Or BaselineM-rich alginates
Quantified DifferenceG-rich gels exhibit a higher rigidity constant (k) and rupture stress (σER) at equivalent concentrations.
ConditionsUniaxial compression testing of 1.0% w/w alginate gels crosslinked with calcium ions.

For applications requiring mechanically robust and stable scaffolds, such as tissue engineering or controlled release, specifying a high G-content precursor is critical for performance.

Precursor Suitability: Enabling Synthesis of Defined Alginate Oligosaccharides (AOS)

Procuring purified L-Guluronic acid is a prerequisite for the chemical synthesis of structurally defined alginate oligosaccharides (AOS). Unlike crude alginate polymers, which have variable sequences and lengths, the pure monomer allows for controlled, stepwise synthesis to create specific G-block oligomers. This is critical for research and development where the biological or chemical activity is dependent on a precise oligosaccharide structure. Using L-gulopyranosyl trichloroacetimidate and 1,6-anhydro-β-L-gulopyranose, both derived from L-Guluronic acid, enables the preparation of G-linked AOS with excellent alpha selectivity and good yields. This level of structural control is impossible when starting with a mixed M/G polymer.

Evidence DimensionSynthetic Control
Target Compound DataAllows for stepwise synthesis of structurally defined G-block oligomers.
Comparator Or BaselineCrude Alginate Polymer (undefined M/G ratio and sequence)
Quantified DifferenceEnables 100% G-content and defined chain length, versus the variable composition (e.g., M/G ratios from 0.42 to 2.23) found in natural sources.
ConditionsChemical synthesis of alginate oligosaccharides.

For creating analytical standards, studying structure-activity relationships, or developing advanced biomaterials, using the pure monomer is the only way to achieve reproducible, well-defined G-block structures.

Controlled Permeability and Diffusion: G-Rich Gels Create Tighter Pore Structures

The monomer composition of an alginate gel dictates its network structure and, consequently, its permeability. Alginates with a low M/G ratio (high in L-Guluronic acid) form hydrogels with a smaller mesh size distribution compared to high M/G ratio gels. This tighter network, resulting from the efficient 'egg-box' packing of G-blocks, impedes the diffusion of large molecules. For instance, the diffusion of molecules like insulin-like growth factor-1 (IGF-1) is more significantly impeded by alginate gels as guluronic acid content increases. Conversely, high M-content alginates form more permeable gel matrices. This makes L-Guluronic acid the critical component for creating barriers with controlled, lower permeability.

Evidence DimensionHydrogel Mesh Size / Permeability
Target Compound DataSmaller mesh size distribution; reduced diffusion for large molecules.
Comparator Or BaselineHigh M/G ratio (D-Mannuronic acid rich) alginate
Quantified DifferenceAlginate with M/G ratio of 0.42 had a smaller mesh size distribution than alginate with M/G ratio of 0.96.
ConditionsScanning electron microscopy of calcium-crosslinked alginate hydrogels.

This property is essential for designing controlled-release drug delivery systems and for cell encapsulation scaffolds where protecting cells from large molecules (e.g., antibodies) while allowing nutrient flow is required.

Formulation of High-Stiffness Hydrogels for 3D Cell Culture and Tissue Engineering

For creating load-bearing or dimensionally stable tissue scaffolds, the use of L-Guluronic acid as a precursor to synthesize G-rich alginates is the correct choice. The direct correlation between guluronic acid content and increased compressive modulus allows for the fabrication of mechanically robust hydrogels that can better mimic the stiffness of certain native tissues.

Development of Controlled-Release Systems for Large Molecule Therapeutics

L-Guluronic acid is the indicated monomer for producing alginate matrices designed for the sustained release of large proteins or viral vectors. The resulting G-rich gels have a tighter pore structure that restricts the diffusion of macromolecules, enabling more precise control over release kinetics compared to more permeable M-rich gels.

Synthesis of Well-Defined Oligoguluronates as Biological Probes or Standards

When the precise molecular structure is necessary for reproducible biological activity or for use as an analytical standard, L-Guluronic acid is the essential starting material. It enables the bottom-up chemical synthesis of pure oligoguluronates with a defined degree of polymerization, a level of precision unattainable with heterogeneous, naturally-sourced alginates.

XLogP3

-2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

194.04265265 g/mol

Monoisotopic Mass

194.04265265 g/mol

Heavy Atom Count

13

UNII

58QGW9MR67

Other CAS

1986-15-8

Wikipedia

L-guluronic acid

Dates

Last modified: 04-14-2024

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